molecular formula C23H27NO3 B11510413 ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11510413
M. Wt: 365.5 g/mol
InChI Key: MBZUEHLWGWEYTC-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. For example, the Nenitzescu synthesis is often employed to construct the indole ring . This method involves the reaction of enamines with quinones in the presence of Lewis acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while electrophilic substitution can introduce halogen atoms into the indole ring .

Mechanism of Action

The mechanism of action of ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the cyclopentylethyl group, which can enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C23H27NO3/c1-3-27-23(26)21-15(2)24(13-12-16-8-4-5-9-16)22-18-11-7-6-10-17(18)20(25)14-19(21)22/h6-7,10-11,14,16,25H,3-5,8-9,12-13H2,1-2H3

InChI Key

MBZUEHLWGWEYTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCC4CCCC4)C

Origin of Product

United States

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